molecular formula C8H8N2O3 B1345571 Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- CAS No. 68239-25-8

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-

Cat. No. B1345571
Key on ui cas rn: 68239-25-8
M. Wt: 184.19 g/mol
InChI Key: NQRLPDFELNCFHW-QFFDRWTDSA-N
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Patent
US09138427B2

Procedure details

To a solution of Pyridine (3 mL) and AcCl (1.017 g, 13.043) in DCM (15 mL) was added the solution of 4-nitrobenzenamine (1.5 g, 10.870 mmol) in pyridine (3 mL) at 0° C. The mixture was stirred at room temperature for 1 h. The volatiles were removed under reduced pressure and the residue was washed with water (10 mL×3), dried under reduced pressure to afford N-(4-nitrophenyl)acetamide as yellow powder (1.9 g, yield: 97%).
Name
Quantity
1.017 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)([CH3:3])=[O:2].[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)([O-:7])=[O:6]>C(Cl)Cl.N1C=CC=CC=1>[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:1](=[O:2])[CH3:3])=[CH:10][CH:9]=1)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
1.017 g
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
WASH
Type
WASH
Details
the residue was washed with water (10 mL×3)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09138427B2

Procedure details

To a solution of Pyridine (3 mL) and AcCl (1.017 g, 13.043) in DCM (15 mL) was added the solution of 4-nitrobenzenamine (1.5 g, 10.870 mmol) in pyridine (3 mL) at 0° C. The mixture was stirred at room temperature for 1 h. The volatiles were removed under reduced pressure and the residue was washed with water (10 mL×3), dried under reduced pressure to afford N-(4-nitrophenyl)acetamide as yellow powder (1.9 g, yield: 97%).
Name
Quantity
1.017 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)([CH3:3])=[O:2].[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)([O-:7])=[O:6]>C(Cl)Cl.N1C=CC=CC=1>[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:1](=[O:2])[CH3:3])=[CH:10][CH:9]=1)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
1.017 g
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
WASH
Type
WASH
Details
the residue was washed with water (10 mL×3)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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